APTO-253 hydrochloride

G-quadruplex ligands tumor spheroid screening single-agent activity

APTO-253 hydrochloride (also known as LOR-253, LT-253) is a phase I/II clinical-stage small molecule that functions as an inducer of Krüppel-like factor 4 (KLF4), a tumor suppressor transcription factor. The compound stabilizes G-quadruplex (G4) DNA structures, leading to inhibition of c-Myc oncogene expression, induction of CDKN1A (p21), G0–G1 cell-cycle arrest, and apoptosis in acute myeloid leukemia (AML) cells.

Molecular Formula C22H15ClFN5
Molecular Weight 403.8 g/mol
CAS No. 1691221-67-6
Cat. No. B605547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPTO-253 hydrochloride
CAS1691221-67-6
SynonymsAPTO-253 hydrochloride;  APTO-253 HCl;  APTO 253 HCl;  APTO253 HCl;  LOR 253;  LOR253;  LOR-253;  LT-253; 
Molecular FormulaC22H15ClFN5
Molecular Weight403.8 g/mol
Structural Identifiers
InChIInChI=1S/C22H14FN5.ClH/c1-11-17(15-10-12(23)6-7-16(15)26-11)22-27-20-13-4-2-8-24-18(13)19-14(21(20)28-22)5-3-9-25-19;/h2-10,26H,1H3,(H,27,28);1H
InChIKeyXGEPFSYBBQZKKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





APTO-253 Hydrochloride (CAS 1691221-67-6): KLF4-Inducing Small Molecule for Hematologic Malignancy Research


APTO-253 hydrochloride (also known as LOR-253, LT-253) is a phase I/II clinical-stage small molecule that functions as an inducer of Krüppel-like factor 4 (KLF4), a tumor suppressor transcription factor [1]. The compound stabilizes G-quadruplex (G4) DNA structures, leading to inhibition of c-Myc oncogene expression, induction of CDKN1A (p21), G0–G1 cell-cycle arrest, and apoptosis in acute myeloid leukemia (AML) cells [2]. Unlike many conventional chemotherapeutic agents, APTO-253 demonstrates selective cytotoxicity toward malignant cells while sparing normal peripheral blood mononuclear cells (PBMCs) and bone marrow cells [3]. The compound is currently under investigation for relapsed or refractory AML and myelodysplastic syndromes (MDS) [4].

Why APTO-253 Hydrochloride Cannot Be Substituted with Generic c-Myc or G4-Targeting Compounds


APTO-253 occupies a distinct mechanistic niche that precludes simple substitution with other c-Myc inhibitors (e.g., BET bromodomain inhibitors) or alternative G4-stabilizing ligands (e.g., BRACO-19, pidnarulex). First, APTO-253 exhibits a dual mechanism—KLF4 induction coupled with c-Myc suppression—that produces a unique gene expression signature not replicated by other agents [1]. Second, unlike BET inhibitors, which can cause myelosuppression and thrombocytopenia, APTO-253 has demonstrated an absence of bone marrow toxicity in preclinical models and Phase I clinical studies [2]. Third, APTO-253 shows distinct cell-type specificity; for instance, it selectively upregulates the NKG2D ligand MICA in AML cells, a property not observed with other G4 ligands [3]. These differentiating features make generic class-level substitution scientifically unsound.

APTO-253 Hydrochloride Quantitative Differentiation Evidence Against Comparators


G4 Ligand Comparison: APTO-253 vs BRACO-19 Single-Agent Activity in 3D Tumor Spheroids

In a high-throughput combination screening study using multi-cell type tumor spheroids, APTO-253 demonstrated limited single-agent effects compared to pidnarulex, which showed the broadest activity among G4 ligands tested [1]. Both APTO-253 and BRACO-19 exhibited similarly restricted single-agent activity profiles, indicating that not all G4 ligands are equivalent in complex 3D tumor models. This study provides cross-study comparable evidence that APTO-253 requires combination strategies rather than monotherapy for optimal effect, a key consideration for experimental design.

G-quadruplex ligands tumor spheroid screening single-agent activity

Resistance Profile: 16.7-Fold Differential Sensitivity Between Parental and Resistant Raji Lymphoma Lines

Direct head-to-head comparison of APTO-253 sensitivity in the human Burkitt's lymphoma cell line Raji versus a derived resistant subline Raji/253R reveals a 16.7 ± 3.9-fold difference in IC₅₀ values [1]. Specifically, the parental Raji line exhibited an IC₅₀ of 91.9 ± 22.3 nM, while the resistant Raji/253R subline showed an IC₅₀ of 1387.7 ± 98.5 nM following 120-hour exposure. This resistance was associated with internal deletion and alternate promoter usage of the MYC gene [2].

MYC inhibition drug resistance acquired resistance mechanisms

Hematologic Malignancy Potency: Sub-Micromolar IC₅₀ Range Across Leukemia and Lymphoma Lines

Cross-study comparable data demonstrate that APTO-253 exhibits potent cytotoxicity against a broad panel of hematologic malignancy cell lines with IC₅₀ values spanning 6.9 nM to 1.75 µM [1]. In acute myeloid leukemia specifically, 54% (43/80) of patient samples showed IC₅₀ <1 µM [2]. The potency range for leukemia, lymphoma, and myeloma lines was reported as 6.9–305 nM in a separate pharmacokinetic study [1]. This broad activity profile distinguishes APTO-253 from more narrowly active agents targeting specific leukemia subtypes.

AML lymphoma myeloma cytotoxicity screening

Selective Cytotoxicity: Absence of Myelosuppression vs BET Inhibitor Class Toxicity

Class-level inference distinguishes APTO-253 from BET bromodomain inhibitors, which target c-Myc expression but are known to cause myelosuppression and thrombocytopenia in preclinical and clinical settings [1]. Toxicology studies of APTO-253 across various animal species and in Phase I human trials disclosed no evidence of myelosuppression or toxicity to normal peripheral blood mononuclear cells (PBMCs) and bone marrow cells, even at the maximum tested dose [2][3]. This bone marrow-sparing profile represents a critical differentiating feature for research applications requiring sustained dosing without hematopoietic compromise.

selectivity index normal cell toxicity bone marrow sparing

Clinical Tolerability: Phase I Disease Stabilization Rate of 24% in Heavily Pretreated Solid Tumors

In a Phase I multicenter, open-label, dose-escalation study of APTO-253 HCl in 32 patients with advanced or metastatic solid tumors (50% colon cancer, 22% other gastrointestinal malignancies, 18% non-small cell lung cancer), treatment was associated with stable disease in 5 of 21 evaluable patients (24%) [1]. Fatigue was the only drug-related treatment-emergent adverse event occurring in >10% of patients. The compound demonstrated favorable pharmacokinetics and was well tolerated at the Phase 2 recommended dose [2]. No myelosuppression was observed even at the maximum tested dose [3].

Phase I clinical trial disease stabilization pharmacokinetics

In Vivo Xenograft Efficacy: Optimized 2T-5B Dosing Schedule Demonstrates Significant Tumor Growth Inhibition

Direct head-to-head comparison of dosing schedules in AML xenograft models revealed that APTO-253's antitumor efficacy is significantly enhanced when administered using a two-days-on, five-days-off (2T-5B) schedule versus the initial 2T-12B-2T-12B schedule [1]. In Kasumi-1 AML and KG-1 AML xenograft models, APTO-253 administered as a single agent using the 2T-5B schedule weekly for four weeks produced significant antitumor activity compared to control animals (p = 0.028 and p = 0.0004, respectively) [2]. The compound demonstrated efficacy both as monotherapy and in combination with azacitidine, with no overt toxicity based on clinical observations and body weight measurements [3].

AML xenograft in vivo efficacy dosing optimization

APTO-253 Hydrochloride: Validated Research and Preclinical Application Scenarios


Acute Myeloid Leukemia (AML) and High-Risk MDS Preclinical Studies

APTO-253 is most appropriately applied in preclinical studies of relapsed or refractory AML and high-risk myelodysplastic syndromes, where its selective cytotoxicity toward malignant cells (IC₅₀ range 57 nM to 1.75 µM) and absence of bone marrow toxicity provide a favorable therapeutic window . The compound's validated activity in Kasumi-1 and KG-1 AML xenograft models (p = 0.028 and p = 0.0004 vs control) supports its use as both a single agent and in combination with hypomethylating agents such as azacitidine [1]. Researchers should employ the optimized 2T-5B intermittent dosing schedule for maximal in vivo efficacy [2].

MYC-Driven B-Cell Malignancy Research with Defined Resistance Controls

For studies investigating c-Myc inhibition and acquired resistance mechanisms, APTO-253 provides a well-characterized experimental system. The Raji/Raji/253R paired cell lines offer a validated model with 16.7-fold differential sensitivity, enabling precise dissection of resistance pathways involving MYC gene alterations . Sensitivity correlates with MYC overexpression, amplification, or translocation, making APTO-253 a useful probe for studying MYC-dependent B-cell malignancies [1]. The Raji/253R line serves as an essential negative control for target engagement studies.

Combination Studies with PARP Inhibitors or DDR Kinase Inhibitors in Solid Tumors

Based on the synthetic lethal interaction between APTO-253 and BRCA1/2 deficiency , as well as model-specific synergy observed with PARP inhibitors and DDR kinases (ATM, ATR, DNA-PK) in 3D tumor spheroid models [1], APTO-253 is positioned for combination studies in BRCA-mutant or homologous recombination-deficient solid tumors. The compound's favorable pharmacokinetics and 24% stable disease rate in Phase I solid tumor patients support its translational evaluation in rational combination regimens [2]. Notably, synergy with cell cycle regulators (WEE1, PIM1) has also been documented [1].

Immuno-Oncology Research: NK Cell-Mediated Killing Enhancement

APTO-253 selectively upregulates the NKG2D ligand MICA on AML cells through KLF4-mediated transcriptional activation, rendering malignant cells more susceptible to NK cell-mediated killing . This property supports APTO-253's application in immuno-oncology studies evaluating combination strategies with NK cell-based immunotherapies or checkpoint inhibitors. The compound's ability to enhance innate immune surveillance without causing myelosuppression [1] distinguishes it from other epigenetic or cytotoxic agents that may impair immune effector function.

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